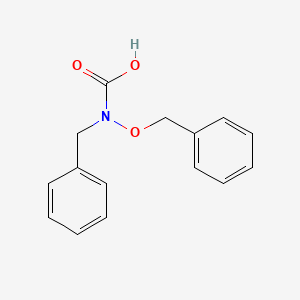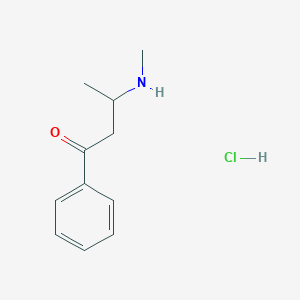
Dimethyl 2-(pentane-1-sulfonyl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(pentane-1-sulfonyl)butanedioate is an organic compound with a complex structure that includes both ester and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(pentane-1-sulfonyl)butanedioate typically involves the esterification of butanedioic acid (succinic acid) with methanol in the presence of a strong acid catalyst, followed by sulfonylation with pentane-1-sulfonyl chloride. The reaction conditions often require controlled temperatures and anhydrous environments to prevent hydrolysis and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(pentane-1-sulfonyl)butanedioate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, forming new sulfonyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Alcohols and diols.
Substitution: Various sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-(pentane-1-sulfonyl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of dimethyl 2-(pentane-1-sulfonyl)butanedioate involves its interaction with various molecular targets through its reactive functional groups. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The ester groups can undergo hydrolysis, releasing butanedioic acid and methanol, which may further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl butanedioate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Pentane-1-sulfonyl chloride: Contains the sulfonyl group but lacks the ester functionality, limiting its applications in esterification reactions.
Uniqueness
Dimethyl 2-(pentane-1-sulfonyl)butanedioate is unique due to the presence of both ester and sulfonyl groups, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
62163-87-5 |
|---|---|
Molecular Formula |
C11H20O6S |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
dimethyl 2-pentylsulfonylbutanedioate |
InChI |
InChI=1S/C11H20O6S/c1-4-5-6-7-18(14,15)9(11(13)17-3)8-10(12)16-2/h9H,4-8H2,1-3H3 |
InChI Key |
VQPHCDFZDNDHNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)(=O)C(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Nitroimidazo[1,2-a]pyridin-2-yl thiocyanate](/img/structure/B14560468.png)
![1-[(But-3-yn-2-yl)sulfanyl]-4-methylbenzene](/img/structure/B14560469.png)
![Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2-(4-methylphenyl)-](/img/structure/B14560473.png)







![{2,4-Dimethyl-6-[(oxiran-2-yl)methoxy]phenyl}(phenyl)methanone](/img/structure/B14560522.png)



